JI130 - 2234271-86-2

JI130

Catalog Number: EVT-270452
CAS Number: 2234271-86-2
Molecular Formula: C23H24N2O3
Molecular Weight: 376.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JI130 is an inhibitor of the cancer-associated transcription factor Hes1 via the PHB2 chaperone. JI130 stabilizes PHB2's interaction with Hes1 outside the nucleus, inducing G2/M cell cycle arrest.
Source and Classification

JI130 was synthesized by the Duke Small Molecule Synthesis Facility, ensuring high purity and identity validated through mass spectrometry . It belongs to a class of small organic molecules designed to interfere with specific protein-protein interactions within cellular signaling pathways. The compound was derived from an initial lead identified through a chemical library screening aimed at finding Hes1 antagonists, which are crucial for regulating cell proliferation and differentiation .

Synthesis Analysis

The synthesis of JI130 involved several key steps aimed at optimizing its potency and specificity. Initially, a lead compound was identified, which underwent extensive chemical modifications to enhance its inhibitory effects on Hes1-mediated transcriptional repression. The synthesis process included:

  • Chemical Library Screening: A library enriched for indole-like π-electron-rich pharmacophores was screened to identify potential inhibitors of Hes1.
  • Modification: The lead compound was chemically modified to yield JI130, resulting in enhanced activity against human pancreatic cancer cell lines .
  • Validation: The final product was validated for purity (98.9%) using mass spectrometry techniques.
Molecular Structure Analysis

The molecular structure of JI130 is characterized by specific functional groups that facilitate its interaction with target proteins. While detailed structural data is not explicitly provided in the sources, it is noted that JI130's design allows it to effectively bind to prohibitin 2 (PHB2), a protein associated with cancer progression .

Chemical Reactions Analysis

JI130 has been shown to engage in specific biochemical interactions rather than traditional chemical reactions. Its primary reaction involves binding to PHB2, stabilizing its interaction with Hes1 outside the nucleus. This action leads to G2/M cell-cycle arrest in treated cells . The compound's mechanism does not involve typical organic reactions but rather focuses on modulating protein interactions within cellular pathways.

Mechanism of Action

The mechanism by which JI130 exerts its effects involves several critical processes:

  • Inhibition of Hes1 Activity: By binding to PHB2, JI130 disrupts the normal repressive function of Hes1 on transcriptional targets, promoting alterations in gene expression that can lead to reduced cell proliferation .
  • Cell Cycle Arrest: Treatment with JI130 has been shown to induce G2/M arrest in various cancer cell lines, indicating its potential as an anti-cancer agent .
  • Tumor Volume Reduction: In murine models of pancreatic cancer, administration of JI130 significantly reduced tumor volumes, demonstrating its efficacy in vivo .
Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point or solubility are not detailed in the provided sources, JI130 is characterized as a stable compound suitable for biological assays. Its high purity level (≥95% by HPLC) indicates good manufacturing practices during synthesis .

Applications

JI130 has several promising applications in scientific research and potential therapeutic contexts:

  • Cancer Research: As an inhibitor of the Notch signaling pathway, JI130 is primarily investigated for its anti-cancer properties, particularly against pancreatic cancer.
  • Drug Development: The insights gained from studying JI130 may inform future drug development efforts targeting dysregulated signaling pathways in various cancers.
  • Biochemical Studies: Its role in modulating protein interactions makes it a valuable tool for studying cellular mechanisms related to transcriptional regulation and cell cycle dynamics .
Introduction

Contextualizing JI130 in Oncology Research

JI130 represents a significant advancement in targeted cancer therapeutics emerging from chemical biology approaches. This small-molecule compound was developed following the screening of 1,800 compounds enriched for indole-like π-electron-rich pharmacophores, designed to disrupt protein-protein interactions critical in oncogenic transcription factors [1]. Its identification marks a shift from conventional kinase inhibitors to modulators of transcriptional machinery, offering new avenues for cancers driven by aberrant developmental signaling pathways. JI130 and its precursor JI051 exemplify the transition from lead compounds to optimized drug candidates through rigorous medicinal chemistry refinement [2] [10]. The compound’s preclinical efficacy, particularly in recalcitrant malignancies like pancreatic cancer and rhabdomyosarcoma, positions it as a promising chemical probe and potential therapeutic agent [5] [6].

Overview of Hes1 in Cancer Pathogenesis

Hes1 (Hes family basic helix-loop-helix transcription factor 1) functions as a pivotal effector of the Notch signaling pathway, governing cell fate decisions during embryonic development. In adulthood, dysregulated Hes1 drives tumorigenesis through multiple mechanisms:

  • Transcriptional Repression: Hes1 represses target genes by forming complexes with corepressors like TLE1 (Transducing-like enhancer of Split 1) via tryptophan-dependent interactions, enabling unchecked proliferation [1].
  • Therapeutic Resistance: Aberrant Hes1 expression correlates with chemoresistance in pancreatic cancer and promotes epithelial-mesenchymal transition (EMT), facilitating metastasis [1] [6].
  • Cross-Pathway Signaling: Hes1 engages in crosstalk with Hippo/YAP1 and RAS-MAPK pathways, amplifying oncogenic signaling networks in fusion-negative rhabdomyosarcoma (FN-RMS) and other solid tumors [6].Elevated HES1 mRNA (≥5-fold in 21/21 rhabdomyosarcoma samples) underscores its clinical relevance as a therapeutic target [6].

Rationale for Targeting PHB2-Hes1 Axis

Prohibitin 2 (PHB2), a mitochondrial chaperone protein, unexpectedly emerged as JI130’s molecular target during mechanistic studies. PHB2’s cancer-associated roles include:

  • Oncogenic Stabilization: PHB2 stabilizes client proteins like Ras and CRAF, perpetuating MAPK/ERK and PI3K/AKT signaling [8].
  • Transcriptional Regulation: Nuclear PHB2 modulates transcription factors; however, JI130 traps PHB2-Hes1 complexes in the cytoplasm, sequestering Hes1 from its nuclear repressive functions [1] [10].This axis represents a vulnerability because:
  • Cytoplasmic PHB2-Hes1 binding induces G2/M cell-cycle arrest without triggering canonical Notch inhibition side effects.
  • PHB2 is overexpressed in aggressive cancers (e.g., melanoma, pancreatic adenocarcinoma), correlating with poor survival [8].
  • Disrupting PHB2-Hes1 offers an alternative to direct γ-secretase inhibition, which often faces toxicity challenges [1] [6].

Table 1: Key Oncogenic Roles of the PHB2-Hes1 Axis

ComponentBiological FunctionCancer-Associated Dysregulation
Hes1Transcriptional repressor; Notch effectorOverexpression in pancreatic cancer, RMS; drives proliferation & EMT
PHB2Mitochondrial chaperone; transcriptional modulatorUpregulated in melanoma, pancreatic cancer; promotes therapy resistance
PHB2-Hes1 InteractionCytoplasmic sequestration of Hes1JI130 stabilizes complex → inhibits Hes1 nuclear translocation

Properties

CAS Number

2234271-86-2

Product Name

JI130

IUPAC Name

(E)-N-(2-(Allyloxy)phenethyl)-3-(7-methoxy-1H-indol-3-yl)acrylamide

Molecular Formula

C23H24N2O3

Molecular Weight

376.46

InChI

InChI=1S/C23H24N2O3/c1-3-15-28-20-9-5-4-7-17(20)13-14-24-22(26)12-11-18-16-25-23-19(18)8-6-10-21(23)27-2/h3-12,16,25H,1,13-15H2,2H3,(H,24,26)/b12-11+

InChI Key

BNTYDBBGNPFECO-VAWYXSNFSA-N

SMILES

O=C(NCCC1=CC=CC=C1OCC=C)/C=C/C2=CNC3=C2C=CC=C3OC

Solubility

Soluble in DMSO

Synonyms

JI130; JI-130; JI 130

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.